(Z)-Docosenoic acid can be derived from natural sources such as fish oils and certain plant oils. It is also produced through various synthetic methods in laboratory settings. The compound is recognized for its role in lipid metabolism and is found in the membranes of cells, influencing membrane fluidity and function.
Chemically, (Z)-Docosenoic acid falls under the category of unsaturated fatty acids, specifically as a long-chain fatty acid. It is classified as an omega-9 fatty acid due to the position of its double bond relative to the terminal methyl group of the fatty acid chain.
Several methods exist for synthesizing (Z)-Docosenoic acid:
The synthesis can be optimized for yield and purity by controlling reaction conditions such as temperature, pressure, and catalyst choice. For example, palladium or nickel catalysts are commonly used in hydrogenation processes to convert unsaturated fatty acids into their saturated counterparts.
(Z)-Docosenoic acid undergoes several chemical reactions, including:
The mechanism of action for (Z)-Docosenoic acid primarily involves its incorporation into cell membranes, where it plays a crucial role in modulating membrane fluidity and function. It can influence the activity of membrane-bound enzymes and receptors, thereby affecting various cellular processes. Additionally, it undergoes beta-oxidation in metabolic pathways to produce energy.
The compound exhibits significant stability due to its long carbon chain and single cis double bond, making it suitable for various industrial applications.
(Z)-Docosenoic acid has several scientific uses:
The biosynthesis of (Z)-docosenoic acid (erucic acid) hinges on the fatty acid elongation (FAE) complex, a multi-enzyme system anchored in the endoplasmic reticulum. This complex elongates oleic acid (C18:1) to very-long-chain fatty acids (VLCFAs) through four sequential reactions: condensation, reduction, dehydration, and a second reduction. The initial condensation step—catalyzed by β-ketoacyl-CoA synthase (KCS)—determines substrate specificity and chain length. KCS enzymes selectively recruit cis-monounsaturated C18 and C20 acyl-CoAs, enabling the addition of two carbon units from malonyl-CoA to form cis-13 docosenoic acid [6].
Crucially, trans-2-enoyl-CoA reductase (TER) regulates the final reduction step. Studies of yeast (Tsc13) and mammalian (TECR) TER orthologs reveal that Tyr256 (Tsc13) and Tyr248 (TECR) act as catalytic residues supplying protons to trans-2-enoyl-CoAs. Mutagenesis experiments show that E91A/Y256A mutants in Tsc13 reduce enzymatic activity by >80%, disrupting VLCFA synthesis. This confirms TER’s role in preserving the cis configuration during elongation [1].
Table 1: Enzymatic Components of the FAE Complex in (Z)-Docosenoic Acid Synthesis
Enzyme | Function | Substrate Specificity | Impact of Mutagenesis |
---|---|---|---|
β-Ketoacyl-CoA synthase (KCS) | Condenses malonyl-CoA with acyl-CoA primer | cis-C18:1/C20:1 | Abolishes elongation |
Trans-2-enoyl-CoA reductase (TER) | Reduces trans-2-enoyl-CoA to acyl-CoA | trans-intermediates | >80% activity loss (E91A/Y256A) |
3-Ketoacyl-CoA reductase (KCR) | First reduction step | β-Ketoacyl-CoA | Impaired VLCFA accumulation |
Transcriptional control of KCS genes dictates species-specific patterns of erucic acid accumulation. In Brassica napus, BnaKCS18/20 expression peaks during seed development (15–25 days after flowering), correlating with oil deposition. Comparative transcriptomics of Populus trichocarpa accessions reveals that alkene-producing strains exhibit 5.3-fold upregulation of PotriKCS1 compared to non-alkene producers. This gene preferentially elongates monounsaturated fatty acids to C26–C28 chains, analogous to Brassica KCS enzymes [6].
Hierarchical clustering of leaf transcriptomes demonstrates that KCS expression is co-regulated with other elongase components (KCR, HACD, TER) in response to developmental cues. Fully expanded leaves show 10.6-fold higher TER expression than young leaves, synchronizing with the accumulation of VLCFA-derived alkenes (34.9% of total wax load). This coordinated gene activation ensures efficient channeling of precursors toward erucic acid synthesis in oilseed crops [6].
Table 2: Transcriptional Regulators of VLCFA Biosynthesis Genes
Regulatory Factor | Target Genes | Expression Peak | Functional Outcome |
---|---|---|---|
BnaKCS18/20 | FAE complex components | Seed development (DAF 15–25) | Erucic acid accumulation in seeds |
PotriKCS1 | Alkene biosynthesis genes | Leaf expansion (PI 7–10) | C26–C28 alkene production |
TER (TECR/Tsc13) | Elongation reductases | Maturing tissues | trans-2-enoyl-CoA reduction |
Erucic acid partitioning diverges significantly between Brassica juncea (Indian mustard) and Sinapis arvensis (wild mustard). While B. juncea seeds allocate >45% of total fatty acids to erucic acid, S. arvensis accumulates <5%. This disparity stems from differential KCS specificity: B. juncea KCS enzymes exhibit 12-fold higher affinity for cis-C20:1-CoA than those of S. arvensis, favoring elongation to C22:1 [6].
Chain-length distribution further distinguishes these species. B. juncea predominantly synthesizes C22:1 (85% of VLCFAs), whereas S. arvensis terminates elongation at C18–C20. Natural variation studies in Populus parallel these findings; alkene-producing accessions accumulate 34.9% C26–C31 alkenes in mature leaves, while "alkene-minus" phenotypes show 47% lower total wax loads. This suggests conserved genetic mechanisms for VLCFA partitioning across plant families [6].
(Z)-Docosenoic acid is sequestered in oil bodies (OBs)—organelles bounded by a phospholipid monolayer and decorated with structural proteins (oleosins, caleosins, steroleosins). Oleosins (15–50 kDa) prevent OB coalescence and regulate lipid mobilization during germination. In Arabidopsis, seed-specific isoforms (e.g., OLE1, OLE2) constitute >90% of OB proteins and confer freezing tolerance by stabilizing OB membranes [3] [9].
Biochemically, OBs serve as biosynthetic platforms. Phosphatidylcholine (PC) in the OB monolayer acts as an acyl carrier, transferring sn-2-acyl groups to diacylglycerol (DAG) to form triacylglycerol (TAG). This "acyl-editing" pathway enables the incorporation of erucic acid into TAG. Caleosins (e.g., AtCLO3) further potentiate metabolic activity; they anchor α-dioxygenase (α-DOX1) to OBs, converting α-linolenic acid into antifungal phytoalexins like 2-HOT. Such compartmentalization ensures efficient substrate channeling while enabling rapid defense responses [3] [5] [9].
Table 3: Oil Body-Associated Proteins and Their Functions
Protein Class | Key Isoforms | Localization | Function in (Z)-Docosenoic Acid Metabolism |
---|---|---|---|
Oleosin | OLE1, OLE2, OLE4 | Seed OBs | Stabilize OBs; limit coalescence |
Caleosin | AtCLO1, AtCLO3, AtCLO2 | Seed/leaf OBs | Anchor metabolic enzymes (e.g., α-DOX1); peroxygenase activity |
Steroleosin | AtHSD1 | Seed OBs | Hydroxysteroid dehydrogenase signaling |
All compounds mentioned: (Z)-Docosenoic acid, Erucic acid, Oleic acid, α-Linolenic acid, Phosphatidylcholine, Triacylglycerol, 2-Hydroxy-octadecatrienoic acid (2-HOT), Very-long-chain fatty acids (VLCFAs), trans-2-Enoyl-CoA, β-Ketoacyl-CoA, Malonyl-CoA
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